
Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexa-2,4-diyne-1,6-diyl)bis(3-propylurea) is a synthetic organic compound with the molecular formula C14H22N4O2 and a molecular weight of 278.35 g/mol . This compound is characterized by the presence of a hexa-2,4-diyne backbone, which is flanked by two propylurea groups. It is primarily used in research settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 1,1’-(Hexa-2,4-diyne-1,6-diyl)bis(3-propylurea) typically involves the reaction of hexa-2,4-diyne-1,6-diol with propyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as toluene, with triethylamine acting as a base to facilitate the reaction . The mixture is stirred at room temperature for several hours, after which the product is isolated by filtration and purified using column chromatography .
Chemical Reactions Analysis
1,1’-(Hexa-2,4-diyne-1,6-diyl)bis(3-propylurea) can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the urea groups, where nucleophiles such as amines or thiols replace the propyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction produces diols .
Scientific Research Applications
1,1’-(Hexa-2,4-diyne-1,6-diyl)bis(3-propylurea) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-(Hexa-2,4-diyne-1,6-diyl)bis(3-propylurea) is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its urea groups. These interactions can modulate the activity of the target proteins, leading to various biological effects . The compound’s diacetylene backbone may also play a role in its activity by facilitating interactions with other molecules .
Comparison with Similar Compounds
1,1’-(Hexa-2,4-diyne-1,6-diyl)bis(3-propylurea) can be compared to other diacetylene derivatives, such as:
2,4-Hexadiyne-1,6-diol: This compound shares the same diacetylene backbone but lacks the urea groups, making it less versatile in terms of chemical reactivity.
1,1’-(Hexa-2,4-diyne-1,6-diyl)bis(3-methylurea): Similar to the propylurea derivative, but with methyl groups instead of propyl groups, which can affect its solubility and reactivity.
The uniqueness of 1,1’-(Hexa-2,4-diyne-1,6-diyl)bis(3-propylurea) lies in its combination of a diacetylene backbone with propylurea groups, providing a balance of reactivity and stability that is useful in various research applications .
Properties
CAS No. |
98786-26-6 |
|---|---|
Molecular Formula |
C14H22N4O2 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
1-propyl-3-[6-(propylcarbamoylamino)hexa-2,4-diynyl]urea |
InChI |
InChI=1S/C14H22N4O2/c1-3-9-15-13(19)17-11-7-5-6-8-12-18-14(20)16-10-4-2/h3-4,9-12H2,1-2H3,(H2,15,17,19)(H2,16,18,20) |
InChI Key |
BATDZCKEUFDZOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NCC#CC#CCNC(=O)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-](/img/structure/B12285792.png)


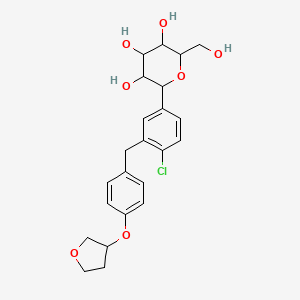
![(R)-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide](/img/structure/B12285813.png)

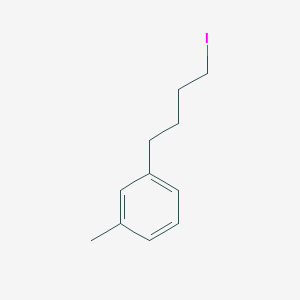
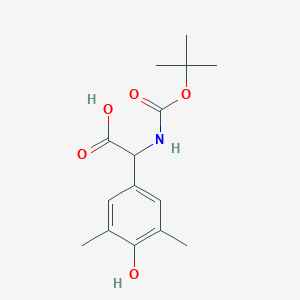
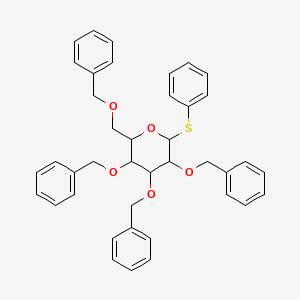
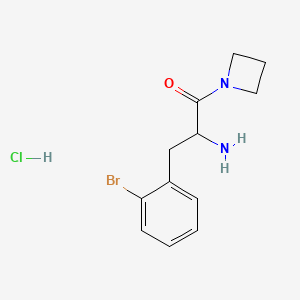

![[10,13-Dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B12285857.png)


